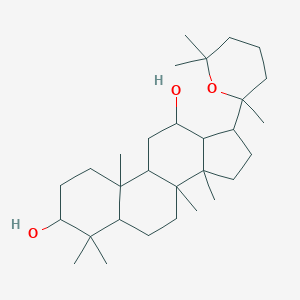
Panaxadiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
パナキサジオールは、伝統医学で広く使用されている植物であるオタネニンジンの根から得られる天然化合物です。 これは、ダマラン型トリテルペノイドのクラスに属し、抗炎症作用、抗腫瘍作用、神経保護作用など、さまざまな薬理作用で知られています .
2. 製法
合成経路と反応条件: パナキサジオールは、ニンジンの主要な活性成分であるギンセノシドの加水分解によって合成できます。 このプロセスには、溶媒中での酸性加水分解、続いてカラムクロマトグラフィーによる分離と精製が含まれます . 反応条件は穏やかで、工業生産に適しています。
工業生産方法: パナキサジオールの工業生産には、通常、オタネニンジン植物の抽出物を原料に使用します。植物から得られたサポニン全体の抽出物は酸性加水分解を受け、生成された生成物はカラムクロマトグラフィーによって精製されます。 この方法は、費用対効果が高く、高純度のパナキサジオールを収率よく得ることができ、大規模生産に適しています .
準備方法
Synthetic Routes and Reaction Conditions: Panaxadiol can be synthesized through the hydrolysis of ginsenosides, which are the primary active components in ginseng. The process involves acidic hydrolysis in a solvent, followed by separation and purification using column chromatography . The reaction conditions are mild, making the process suitable for industrial production.
Industrial Production Methods: The industrial production of this compound typically involves using Panax plant extracts as raw materials. The total saponin extract from the plant undergoes acidic hydrolysis, and the resulting product is purified through column chromatography. This method is cost-effective, yields high-purity this compound, and is suitable for large-scale production .
化学反応の分析
反応の種類: パナキサジオールは、グリコシル化、酸化、還元など、さまざまな化学反応を起こします。 パナキサジオールのグリコシル化には、そのヒドロキシル基への糖部分の付加が含まれ、これは Koenigs-Knorr、Helferich、およびオルトエステル反応条件下で達成できます .
一般的な試薬と条件:
グリコシル化: ジクロロエタン中の酸化銀と 4-Å 分子ふるい。
酸化: 過マンガン酸カリウムや三酸化クロムなどの一般的な酸化剤。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤。
主な生成物:
グリコシル化: パナキサジオール 3- および 12-O-β-D-グルコピラノシド。
酸化: パナキサジオールの酸化誘導体。
還元: 官能基が変化したパナキサジオールの還元型.
4. 科学研究への応用
パナキサジオールは、さまざまな分野で幅広い科学研究への応用があります。
化学:
生物学:
医学:
- 特に大腸癌において、5-フルオロウラシルなどの化学療法薬の有効性を高める抗腫瘍作用について調査されています .
- 酸化ストレスと炎症を軽減することで、非アルコール性脂肪性肝疾患(NAFLD)に対する肝保護作用について検討されています .
産業:
科学的研究の応用
Panaxadiol has a wide range of scientific research applications across various fields:
Chemistry:
- Used as a precursor for synthesizing various derivatives with potential pharmacological activities .
Biology:
- Studied for its neuroprotective effects against glutamate-induced neurotoxicity in primary cultures of rat cortical cells .
Medicine:
- Investigated for its anti-tumor properties, particularly in enhancing the efficacy of chemotherapy drugs like 5-fluorouracil in colorectal cancer .
- Explored for its hepatoprotective effects in non-alcoholic fatty liver disease (NAFLD) by reducing oxidative stress and inflammation .
Industry:
作用機序
パナキサジオールは、複数の分子標的と経路を通じてその効果を発揮します。
類似化合物との比較
パナキサジオールは、オタネニンジンから得られる他のギンセノシドやトリテルペノイドと比較されることがよくあります。
プロトパナキサジオール: 構造は似ていますが、グリコシル化パターンと生物活性は異なります.
パナキサトリオール: 抗老化作用や心臓保護作用など、異なる薬理作用を持つもう1つの主要なギンセノシドです.
パナキシドールとパナキシノール: 強力な抗癌活性を持つポリアセチレン化合物です.
パナキサジオールは、抗炎症作用、抗腫瘍作用、神経保護作用のユニークな組み合わせを備えているため、さまざまな治療用途において価値のある化合物となっています。
特性
CAS番号 |
19666-76-3 |
|---|---|
分子式 |
C30H52O3 |
分子量 |
460.7 g/mol |
IUPAC名 |
(8R,10R,14R)-4,4,8,10,14-pentamethyl-17-[(2R)-2,6,6-trimethyloxan-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,12-diol |
InChI |
InChI=1S/C30H52O3/c1-25(2)13-9-14-30(8,33-25)19-10-16-29(7)24(19)20(31)18-22-27(5)15-12-23(32)26(3,4)21(27)11-17-28(22,29)6/h19-24,31-32H,9-18H2,1-8H3/t19?,20?,21?,22?,23?,24?,27-,28+,29+,30+/m0/s1 |
InChIキー |
PVLHOJXLNBFHDX-HBIOBVTHSA-N |
SMILES |
CC1(CCCC(O1)(C)C2CCC3(C2C(CC4C3(CCC5C4(CCC(C5(C)C)O)C)C)O)C)C |
異性体SMILES |
C[C@@]1(CCCC(O1)(C)C)C2CC[C@@]3(C2C(CC4[C@]3(CCC5[C@@]4(CCC(C5(C)C)O)C)C)O)C |
正規SMILES |
CC1(CCCC(O1)(C)C2CCC3(C2C(CC4C3(CCC5C4(CCC(C5(C)C)O)C)C)O)C)C |
melting_point |
250°C |
物理的記述 |
Solid |
ピクトグラム |
Irritant |
同義語 |
panaxadiol panaxadiol, (3beta,12beta)-isome |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















